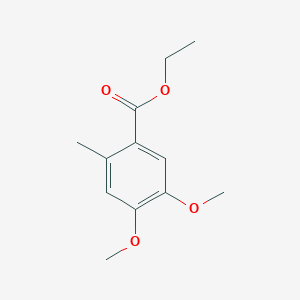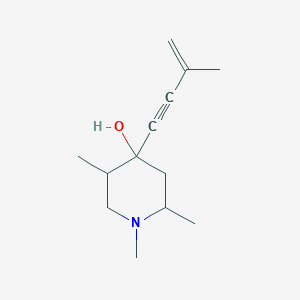
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a butenynyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a piperidine derivative with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the butenynyl side chain. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prenol: A related compound with a more substituted double bond, used in various industrial applications.
Uniqueness
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of a butenynyl side chain
Eigenschaften
CAS-Nummer |
17810-24-1 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1,2,5-trimethyl-4-(3-methylbut-3-en-1-ynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)6-7-13(15)8-12(4)14(5)9-11(13)3/h11-12,15H,1,8-9H2,2-5H3 |
InChI-Schlüssel |
NAIPIDCWTFVULS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)(C#CC(=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


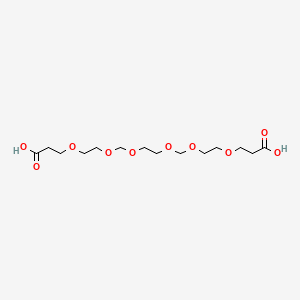

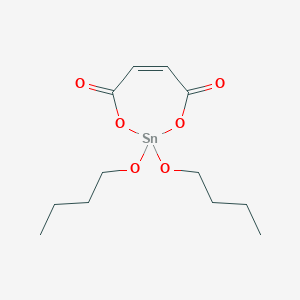
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
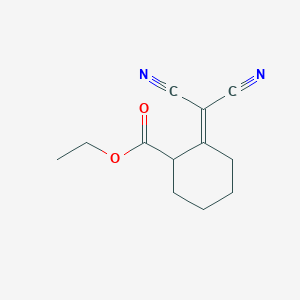
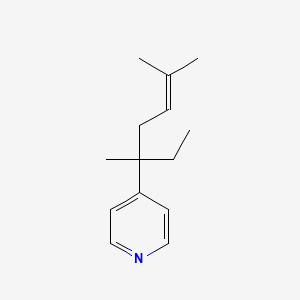
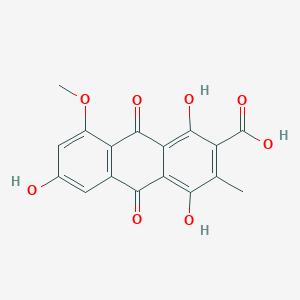
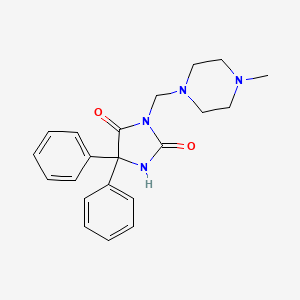
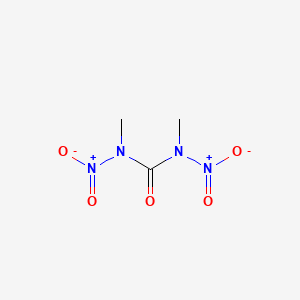
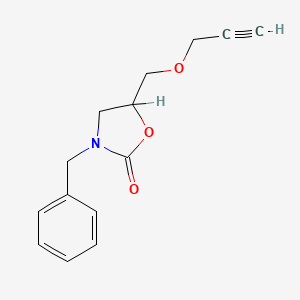
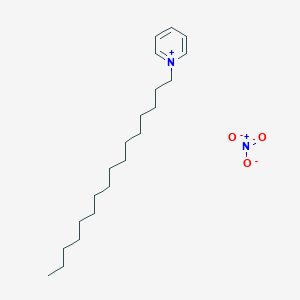
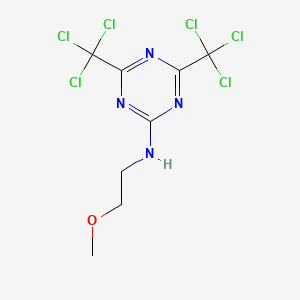
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
